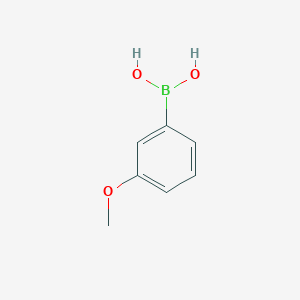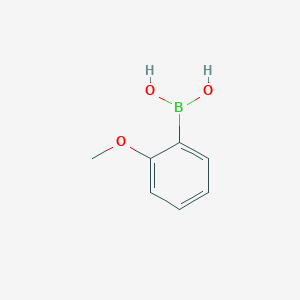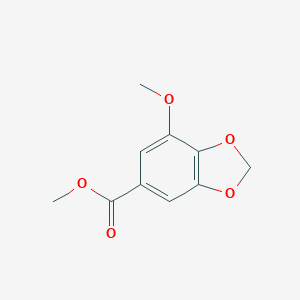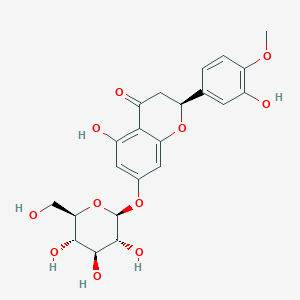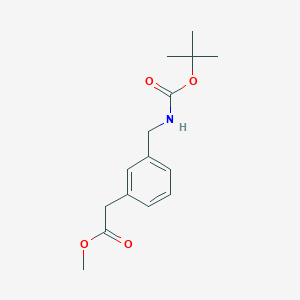![molecular formula C6H2Cl2O B135835 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 138435-01-5](/img/structure/B135835.png)
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one, also known as tetrachloroethylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a strong odor and is highly volatile. This compound is used as a solvent in various laboratory experiments and is also used in the production of certain chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is not fully understood. However, it is known to act as a central nervous system depressant, causing sedation and anesthesia. It is also believed to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep.
Effets Biochimiques Et Physiologiques
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has been shown to have a number of biochemical and physiological effects. It has been found to have a toxic effect on the liver and kidneys, and can also cause damage to the respiratory system. Prolonged exposure to this compound can lead to neurological symptoms, such as dizziness, headaches, and confusion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one in laboratory experiments is its high solubility in water and organic solvents. This makes it an ideal solvent for the extraction of natural products and the synthesis of organic compounds. However, this compound is highly toxic and can pose a risk to laboratory workers if not handled properly.
Orientations Futures
There are several future directions for the research and development of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one. One area of research is the development of safer and more environmentally friendly solvents for use in laboratory experiments. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production processes.
Conclusion:
In conclusion, 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is a widely used chemical compound in scientific research. It has a range of applications in organic synthesis and natural product extraction. However, this compound is highly toxic and poses a risk to laboratory workers if not handled properly. Further research is needed to develop safer and more environmentally friendly solvents for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one can be achieved through several methods. One of the most commonly used methods is the reaction between hexachlorocyclopentadiene and ethylene oxide. This reaction produces a mixture of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-onethylene and hexachlorobutadiene, which can be separated through distillation.
Applications De Recherche Scientifique
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has a wide range of applications in scientific research. It is commonly used as a solvent in the extraction of natural products, such as plant extracts and essential oils. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
138435-01-5 |
|---|---|
Nom du produit |
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
Formule moléculaire |
C6H2Cl2O |
Poids moléculaire |
160.98 g/mol |
Nom IUPAC |
1,3-dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H2Cl2O/c7-4-1-3-2-6(3,8)5(4)9/h1-2H |
Clé InChI |
DGMXKQZHRROTFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
SMILES canonique |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
Synonymes |
Bicyclo[3.1.0]hexa-3,5-dien-2-one, 1,3-dichloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



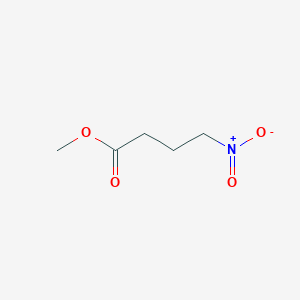
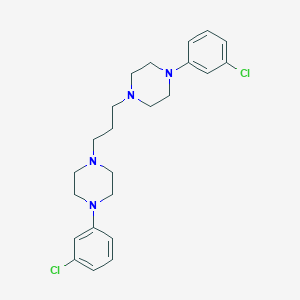
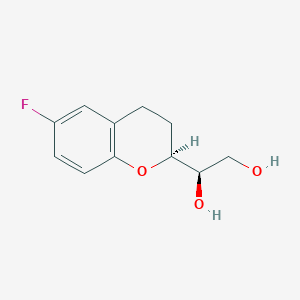
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
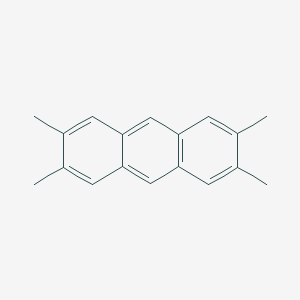
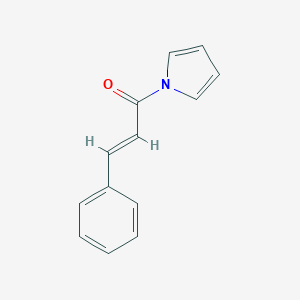
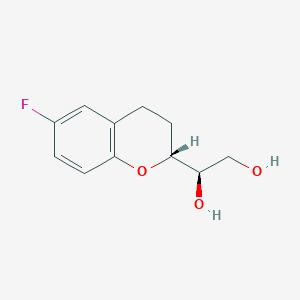
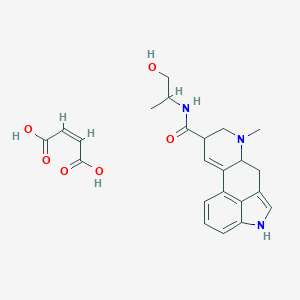
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
